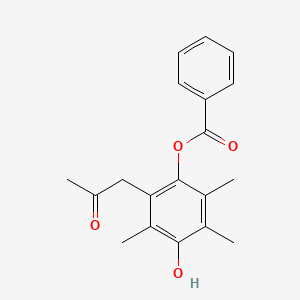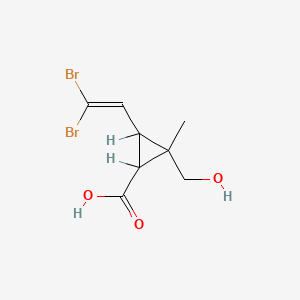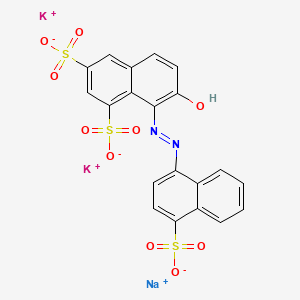
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, making it part of the azo dye family. Its molecular formula is C20H11N2O10S3KNa.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulpho groups. This is followed by diazotization of the amine group on the naphthyl ring using sodium nitrite and hydrochloric acid under cold conditions. The diazonium salt thus formed is then coupled with another naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are critical for the formation of the desired product. The final product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogens or other electrophilic groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also used in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is widely used as a dye in textiles, food coloring, and cosmetics
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulpho groups enhance the solubility of the compound in water, making it easier to use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ponceau 4R: Another azo dye with similar applications in food coloring and textiles.
Cochineal Carmine: A natural dye with similar color properties but derived from natural sources.
Tartrazine: A synthetic dye used in food and pharmaceuticals with similar azo group characteristics.
Uniqueness
What sets 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt apart is its unique combination of functional groups that provide both color properties and solubility. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
83006-79-5 |
|---|---|
Molekularformel |
C20H11K2N2NaO10S3 |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
dipotassium;sodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.2K.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI-Schlüssel |
YTULOZPSALPKMH-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


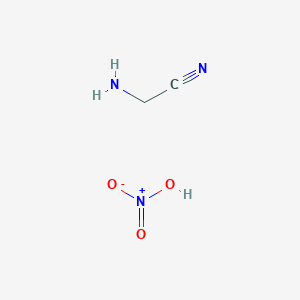
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
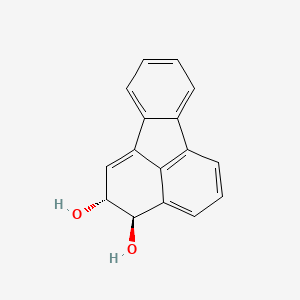

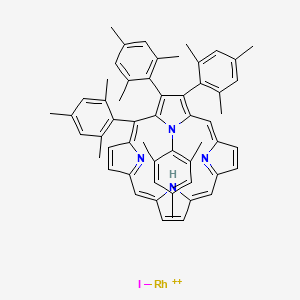
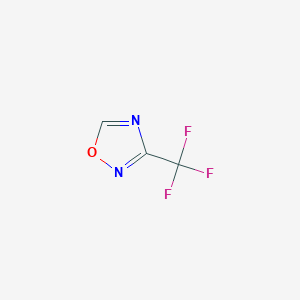
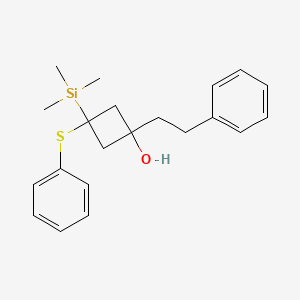
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
